3-Methyl-4-propylaniline;hydrochloride
Description
3-Methyl-4-propylaniline hydrochloride is an aromatic amine derivative characterized by a methyl group at the 3-position and a propyl group at the 4-position of the aniline ring, with a hydrochloride salt enhancing its stability and solubility. The hydrochloride form is critical for pharmaceutical applications, improving bioavailability and facilitating analytical quantification via methods like RP-HPLC, as observed in studies on bamifylline and amitriptyline hydrochlorides .
Properties
IUPAC Name |
3-methyl-4-propylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-4-9-5-6-10(11)7-8(9)2;/h5-7H,3-4,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIDSEMJZVXKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-propylaniline;hydrochloride can be achieved through several methods. One common approach involves the nitration of aniline derivatives followed by reduction. For instance, starting with m-toluidine, the compound can be nitrated to introduce a nitro group, which is then reduced to form the amine. The propyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of 3-Methyl-4-propylaniline;hydrochloride typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the reduction step, while alkylation is carried out using efficient alkylating agents .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-propylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
3-Methyl-4-propylaniline;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-propylaniline;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical and functional properties of aromatic amine hydrochlorides are heavily influenced by substituent groups. Key comparisons include:
Key Insights :
Analytical and Stability Profiles
Analytical methods for hydrochlorides often prioritize RP-HPLC due to their ionic nature and UV activity. For example:
- Bamifylline HCl : Validated with linearity (R² > 0.999) across 5–30 μg/mL .
- Amitriptyline HCl : Accuracy within 98–102% recovery in spiked samples .
- Dosulepin HCl : Repeatability RSD < 2% in dissolution studies .

While direct data for 3-Methyl-4-propylaniline HCl are absent, its stability can be inferred from hygroscopic tendencies common to hydrochlorides (e.g., m.p. ~254°C in older hygroscopic analogues ). Modern studies emphasize solution stability under refrigerated conditions (e.g., gabapentin HCl stable for 24 hours at 4°C ).
Impurity and Regulatory Considerations
Impurity profiles for related compounds highlight regulatory benchmarks:
- Articaine HCl : Requires control of propyl-containing impurities (e.g., 4-Methyl-N-propyl derivatives) to <0.1% per pharmacopeial standards .
- Prilocaine HCl: Monitors o-Toluidine HCl (genotoxic impurity) at ppm levels .
For 3-Methyl-4-propylaniline HCl, analogous propyl or methyl-substituted byproducts (e.g., N-propyl isomers) would necessitate stringent chromatographic separation, achievable via methods validated for amitriptyline or famotidine HCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

